molecular formula C12H12BrNO2 B1399426 1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione CAS No. 1334675-30-7

1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione

Cat. No. B1399426
CAS RN: 1334675-30-7
M. Wt: 282.13 g/mol
InChI Key: IFHNXJCESYKSET-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione, also known as 3-bromo-1,1-dimethyl-pyrrolidine-2,5-dione, is a heterocyclic compound that has been studied for its various applications in scientific research. It is a colorless solid that has a melting point of 172-174°C and a boiling point of 290-291°C. It is soluble in organic solvents such as ethanol and ether. This compound has been studied for its potential use in a variety of scientific research applications, including synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Luminescent Polymers

A study by Zhang and Tieke (2008) describes the synthesis and properties of polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, exhibiting strong fluorescence and potential applications in materials science (Zhang & Tieke, 2008).

Solvent Effects

Research by Li et al. (2019) explores the solubility of similar pyrrole-2,5-dione derivatives in various solvents, providing insights into their potential applications in solution-based processes (Li, Li, Gao, & Lv, 2019).

Photoluminescent Polymers

A study by Beyerlein and Tieke (2000) discusses the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, which show strong photoluminescence and are suitable for electronic applications (Beyerlein & Tieke, 2000).

Glycolic Acid Oxidase Inhibitors

Rooney et al. (1983) describe the synthesis of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase, with potential implications in medicinal chemistry (Rooney et al., 1983).

Corrosion Inhibition

A paper by Zarrouk et al. (2015) investigates 1H-pyrrole-2,5-dione derivatives as corrosion inhibitors for carbon steel, demonstrating their potential in materials protection (Zarrouk et al., 2015).

Future Directions

The future directions for research on “1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable information for potential applications in various fields .

properties

IUPAC Name

1-(3-bromophenyl)-3,3-dimethylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-12(2)7-10(15)14(11(12)16)9-5-3-4-8(13)6-9/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHNXJCESYKSET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N(C1=O)C2=CC(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Bromo-phenylamine (10.0 g, 58.1 mmol) and 3,3-dimethyl-dihydro-furan-2,5-dione (8.2 g, 63.9 mmol) were suspended in 387 ml of methylene chloride and heated at 50° C. for 3 hours. Carbonyldiimidazole (11.3 g, 69.7 mmol) was added in portions and the reaction was heated at 50° C. overnight. Most of the solvent was removed on a rotary evaporator. The solid residue was triturated with 20% ethyl acetate in hexanes, filtered and dried to give 15 g (92%) of somewhat impure 1-(3-bromo-phenyl)-3,3-dimethyl-pyrrolidine-2,5-dione which was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
11.3 g
Type
reactant
Reaction Step Three
Quantity
387 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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